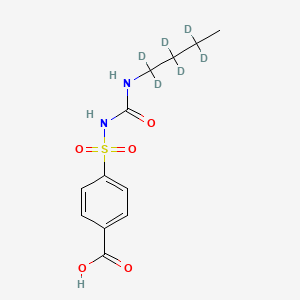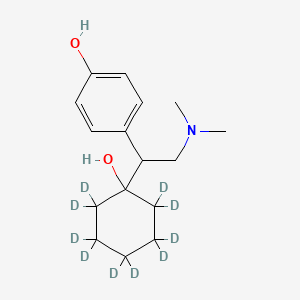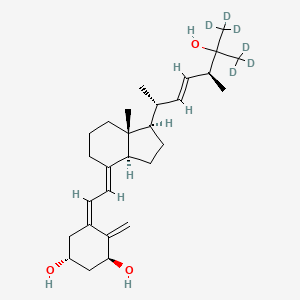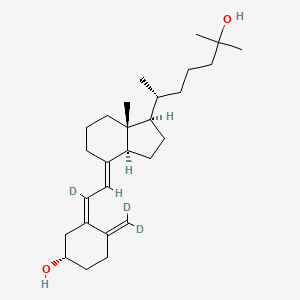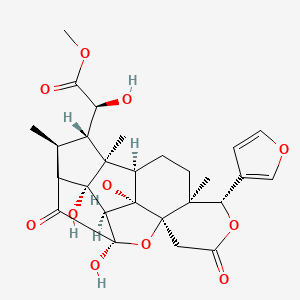
1-O-Deacetyl-2alpha-hydroxykhayanolide E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Deacetyl-2alpha-hydroxykhayanolide E typically involves the extraction from natural sources, followed by purification processes. The seeds of Swietenia mahagoni are subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the compound in high purity .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods, such as plant cell culture techniques, are being explored to enhance the yield and scalability of production .
化学反应分析
Types of Reactions: 1-O-Deacetyl-2alpha-hydroxykhayanolide E undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can replace specific functional groups, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique biological activities .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Medicine: Its anti-microbial properties are being explored for the development of new antibiotics.
Industry: The compound’s unique chemical structure makes it useful in the development of natural pesticides and other agrochemicals
作用机制
The mechanism of action of 1-O-Deacetyl-2alpha-hydroxykhayanolide E involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Anti-cancer: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-microbial: It disrupts the cell membrane integrity of microbes, leading to cell death.
相似化合物的比较
1-O-Deacetyl-2alpha-hydroxykhayanolide E is compared with other triterpenoids such as:
Khayanolide A: Similar in structure but differs in its acetylation pattern, leading to different biological activities.
Swietenine: Another triterpenoid from the same plant, known for its anti-malarial properties.
Azadirachtin: A well-known triterpenoid from the neem tree, used extensively as a natural pesticide
The uniqueness of this compound lies in its specific hydroxylation and deacetylation, which confer distinct biological activities compared to its analogs .
属性
IUPAC Name |
methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13-,15+,16+,17+,19+,21-,22+,23-,24+,25-,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHZUNBSRUQC-UVQHVSCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)[C@@H](C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
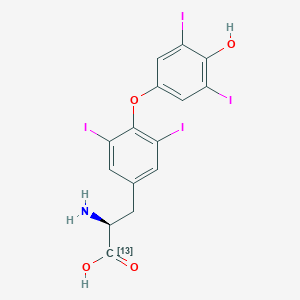
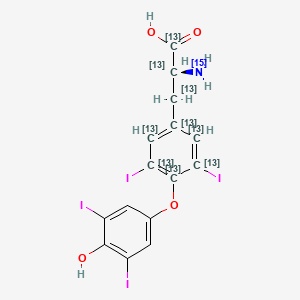

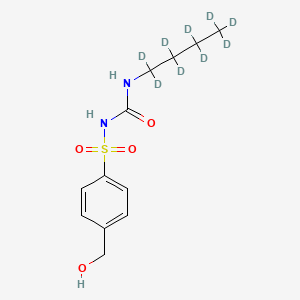
![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)
